molecular formula C10H18O4 B133220 2,2'-ETHYLENEBIS[2-METHYL-1,3-DIOXOLANE] CAS No. 944-26-3

2,2'-ETHYLENEBIS[2-METHYL-1,3-DIOXOLANE]

Cat. No.: B133220
CAS No.: 944-26-3
M. Wt: 202.25 g/mol
InChI Key: BIRSSQZISKCVNL-UHFFFAOYSA-N
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Description

2,2'-ETHYLENEBIS[2-METHYL-1,3-DIOXOLANE] is an organic compound that belongs to the class of dioxolanes Dioxolanes are cyclic acetals derived from the reaction of aldehydes or ketones with diols This particular compound is characterized by its two dioxolane rings, which are fused together through a central ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2'-ETHYLENEBIS[2-METHYL-1,3-DIOXOLANE] typically involves the reaction of 2-methyl-1,3-dioxolane with an appropriate alkylating agent under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. The final product is usually purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,2'-ETHYLENEBIS[2-METHYL-1,3-DIOXOLANE] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Typical reagents include halides and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,2'-ETHYLENEBIS[2-METHYL-1,3-DIOXOLANE] has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a stabilizer for biological samples.

    Industry: The compound is used in the production of polymers and as an additive in lubricants and coatings.

Mechanism of Action

The mechanism of action of 2,2'-ETHYLENEBIS[2-METHYL-1,3-DIOXOLANE] involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The compound can act as a stabilizer or catalyst in various chemical reactions, influencing the reaction pathways and outcomes.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,3-dioxolane: A simpler analog with a single dioxolane ring.

    2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol: A related compound with additional phenyl groups.

    Ethyl 2-(2-Methyl-1,3-dioxolan-2-yl)acetate: An ester derivative with similar structural features.

Uniqueness

2,2'-ETHYLENEBIS[2-METHYL-1,3-DIOXOLANE] is unique due to its dual dioxolane rings, which confer distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it valuable in various applications.

Properties

IUPAC Name

2-methyl-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-9(11-5-6-12-9)3-4-10(2)13-7-8-14-10/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRSSQZISKCVNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)CCC2(OCCO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50312120
Record name 2,2'-(Ethane-1,2-diyl)bis(2-methyl-1,3-dioxolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50312120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944-26-3
Record name NSC250348
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250348
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-(Ethane-1,2-diyl)bis(2-methyl-1,3-dioxolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50312120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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